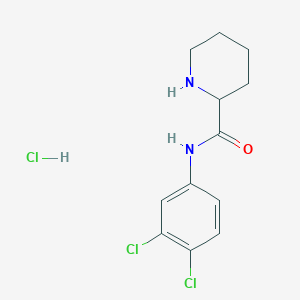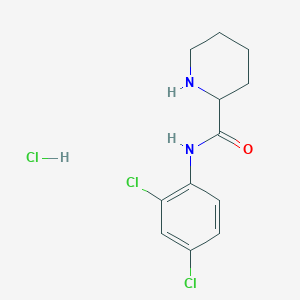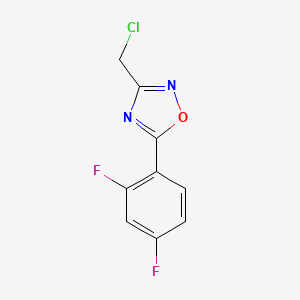
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
“3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 942035-93-0 . It has a molecular weight of 230.6 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole and its derivatives are synthesized and characterized for various scientific purposes, including the study of their anti-inflammatory properties. For example, Koksal et al. (2008) synthesized several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, demonstrating the potential of oxadiazole derivatives in medicinal chemistry (Koksal et al., 2008).
Biological Evaluation for Therapeutic Applications
Oxadiazole derivatives, including those similar to 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole, are evaluated for their therapeutic potential in various biological activities. Cao et al. (2019) synthesized phenyl-1,2,4-oxadiazole derivatives and evaluated them for anti-allodynic activity, identifying compounds with significant efficacy in treating neuropathic pain (Cao et al., 2019).
Anticonvulsant and Antiproteolytic Properties
Research also explores the anticonvulsant and antiproteolytic properties of oxadiazole derivatives. Chaudhary et al. (1979) synthesized and characterized several 5-(3,4-methylenedioxyphenyl)-3-arylaminomethyl-1,3,4-oxadiazole-2-thiones, demonstrating their potential in treating convulsions and exploring their mechanism of action (Chaudhary et al., 1979).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of oxadiazole derivatives are studied to understand their behavior in biological systems. Allan et al. (2006) investigated the metabolism of UK-383,367, an oxadiazole derivative, in rats and dogs, providing insights into its metabolic pathways and the identification of long-lived metabolites (Allan et al., 2006).
Potential in Treating Infectious Diseases
Oxadiazole derivatives are also investigated for their potential in treating infectious diseases. Sayed et al. (2008) identified oxadiazoles as new drug leads for controlling schistosomiasis, demonstrating the ability of these compounds to inhibit parasite enzymes and reduce worm burdens in infected mice (Sayed et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(2,4-difluorophenyl)pyridine, have been used in the synthesis of iridium complexes, which are known to target mitochondria .
Mode of Action
Related compounds have been involved in difluoromethylation of heterocycles via a radical process . This process is important for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
Related compounds have been used in the synthesis of iridium complexes, which are known to affect mitochondrial function .
Result of Action
Related compounds have been used in the synthesis of iridium complexes, which are known to exhibit photophysical properties and have potential applications in photodynamic therapy .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEHETOHWDPGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)
![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
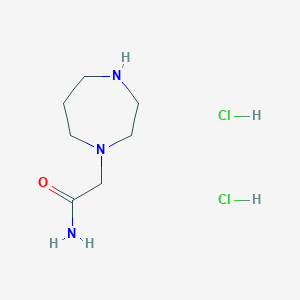
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)
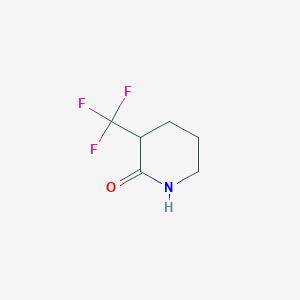
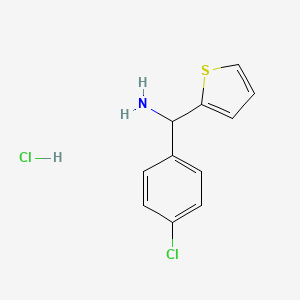
![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
